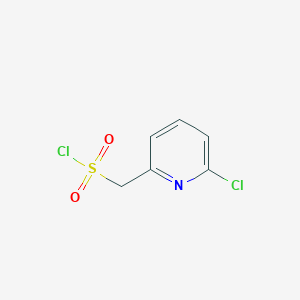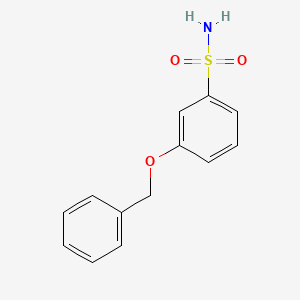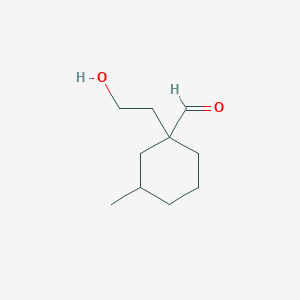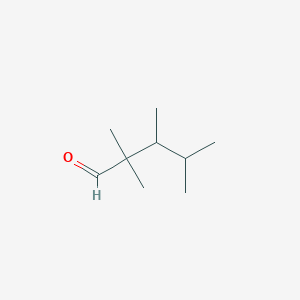![molecular formula C11H15Br2N B13288205 (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine](/img/structure/B13288205.png)
(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine is an organic compound characterized by the presence of a butan-2-yl group attached to a [(3,4-dibromophenyl)methyl]amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine typically involves the reaction of 3,4-dibromobenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various organic compounds.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic amines on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine
- (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine
- (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine
Uniqueness
(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine is unique due to the presence of bromine atoms, which impart distinct reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding, making it a valuable tool in both synthetic and biological applications.
Properties
Molecular Formula |
C11H15Br2N |
|---|---|
Molecular Weight |
321.05 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H15Br2N/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
MNFPUXWQBCKTFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3,4-Dibromophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13288129.png)
![2,2-Dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B13288139.png)




![3-((Benzo[b]thiophen-3-ylmethyl)amino)propan-1-ol](/img/structure/B13288170.png)
![1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene](/img/structure/B13288179.png)
![4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine](/img/structure/B13288181.png)

![3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13288197.png)
![(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine](/img/structure/B13288206.png)

